

# Synthesis of 1-Ethyl-8-methylquinolinium Iodide: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: 1-Ethyl-8-methylquinolinium

Cat. No.: B372588

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## Introduction: The Significance of Quaternary Quinolinium Salts

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have long captured the attention of both synthetic chemists and pharmacologists. Their prevalence in natural products, particularly alkaloids, and their wide-ranging biological activities make them a cornerstone of medicinal chemistry research. The quaternization of the quinoline nitrogen atom to form quinolinium salts further enhances their pharmacological potential, leading to compounds with diverse applications, including as antimicrobial, antitumor, and anti-inflammatory agents. **1-Ethyl-8-methylquinolinium** iodide is a member of this important class of compounds, and its synthesis is a key step in the exploration of its potential therapeutic applications.

This application note provides a comprehensive, step-by-step protocol for the synthesis of **1-Ethyl-8-methylquinolinium** iodide. The described method is a direct N-alkylation of 8-methylquinoline with ethyl iodide, a robust and efficient approach for the preparation of this quaternary ammonium salt. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

## Reaction Principle: The Menshutkin Reaction

The synthesis of **1-Ethyl-8-methylquinolinium** iodide is achieved through a classic N-alkylation reaction, a type of Menshutkin reaction. In this bimolecular nucleophilic substitution (SN2) reaction, the lone pair of electrons on the nitrogen atom of the 8-methylquinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of ethyl iodide. The iodide ion is displaced as a leaving group, and a new carbon-nitrogen bond is formed, resulting in the desired quaternary quinolinium salt.

The reaction is typically carried out in a suitable solvent or, in some cases, neat. The choice of solvent can influence the reaction rate, with polar aprotic solvents often favoring SN2 reactions. For this synthesis, we will explore a solvent-free approach, which offers advantages in terms of simplified workup and reduced environmental impact.

## Experimental Protocol

### Reagents and Materials

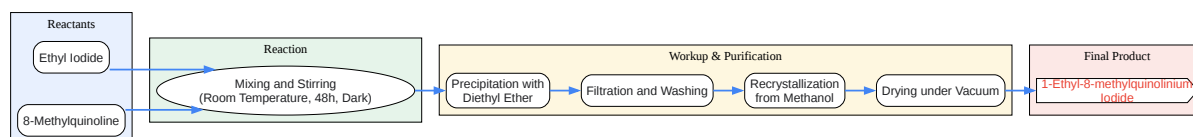
Reagent/Material	Chemical Formula	Molar Mass (g/mol)	CAS Number	Key Properties
8-Methylquinoline	C <sub>10</sub> H <sub>9</sub> N	143.19	611-32-5	Yellow liquid, slightly soluble in water.[1]
Ethyl Iodide	C <sub>2</sub> H <sub>5</sub> I	155.97	75-03-6	Colorless liquid, light-sensitive.[2]
Diethyl Ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	74.12	60-29-7	Highly volatile and flammable solvent.
Methanol	CH <sub>3</sub> OH	32.04	67-56-1	Polar protic solvent for recrystallization.

## Step-by-Step Synthesis Procedure

- **Reaction Setup:** In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-methylquinoline (5.0 g, 34.9 mmol).

- **Addition of Alkylating Agent:** To the stirring 8-methylquinoline, add ethyl iodide (7.0 mL, 87.3 mmol, approximately 2.5 equivalents) dropwise at room temperature.
- **Reaction Conditions:** Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 48 hours in the dark to prevent light-induced decomposition of ethyl iodide. The progress of the reaction can be monitored by the formation of a solid precipitate.
- **Isolation of the Crude Product:** After 48 hours, add 20 mL of diethyl ether to the reaction mixture to precipitate the product fully. Filter the resulting solid using a Büchner funnel and wash the solid with two portions of 10 mL of diethyl ether to remove any unreacted starting materials.
- **Purification by Recrystallization:** Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure **1-Ethyl-8-methylquinolinium** iodide.
- **Final Product Collection and Drying:** Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

## Reaction Workflow Diagram



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Caption: Synthetic workflow for **1-Ethyl-8-methylquinolinium** iodide.

## Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of checkpoints and characterization methods to confirm the identity and purity of the final product.

- **Expected Yield:** Based on similar quaternization reactions of quinolines, a yield in the range of 70-85% of the theoretical maximum is anticipated. A significantly lower yield may indicate incomplete reaction or loss of product during workup.
- **Physical Appearance:** The purified **1-Ethyl-8-methylquinolinium** iodide is expected to be a crystalline solid, likely with a pale yellow to off-white color.
- **Melting Point:** The melting point of the synthesized compound should be determined and compared to literature values if available. For comparison, the constitutional isomer, 1-ethyl-2-methylquinolinium iodide, has a reported melting point of 244 °C (with decomposition).[3] [4] A sharp melting point is indicative of high purity.
- **Spectroscopic Analysis:**
  - **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is the most definitive method for confirming the structure. The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methyl group on the quinoline ring (a singlet), and the aromatic protons of the quinolinium core. The chemical shifts of the protons on the quinolinium ring will be downfield compared to the starting 8-methylquinoline due to the positive charge on the nitrogen.
  - **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The <sup>13</sup>C NMR spectrum will further confirm the structure by showing the expected number of carbon signals with appropriate chemical shifts for the quaternary ammonium salt.
  - **FT-IR (Fourier-Transform Infrared) Spectroscopy:** The IR spectrum can be used to monitor the disappearance of the C-N stretching vibration of the tertiary amine in the starting material and the appearance of new bands associated with the quinolinium salt.
- **Purity Assessment:** The purity of the final product can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or elemental analysis. For

elemental analysis, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be within  $\pm 0.4\%$  of the calculated values for the molecular formula  $C_{12}H_{14}IN$ .

By performing these characterization and purity checks, researchers can have a high degree of confidence in the successful synthesis of **1-Ethyl-8-methylquinolinium** iodide.

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- [2. 1-Ethyl-2-methylquinolinium iodide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.ca\]](#)
- [3. 1-ETHYLQUINALDINIUM IODIDE | 606-55-3 \[chemicalbook.com\]](#)
- [4. 1-Ethyl-2-methylquinolinium iodide | C12H14IN | CID 69076 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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